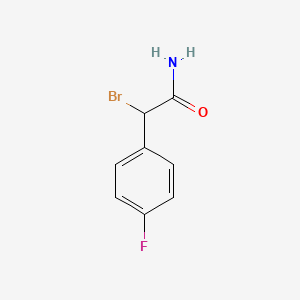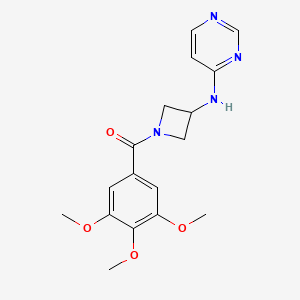
2-Bromo-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-2-(4-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H7BrFNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom (Br), a fluorine atom (F), a nitrogen atom (N), an oxygen atom (O), and eight carbon atoms © along with seven hydrogen atoms (H) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 232.05 . The melting point is between 110-112 degrees .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antidepressant Activities
- Synthesis and Activity Studies : Derivatives of 2-Bromo-2-(4-fluorophenyl)acetamide have been synthesized and studied for their potential anticonvulsant and antidepressant activities. Compounds such as 2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(2-fluorophenyl)acetamide showed significant reduction in immobility times in mice, indicating antidepressant effects. These compounds were also found to be protective against pentylenetetrazole-induced seizures in mice, suggesting anticonvulsant properties (Xie, Tang, Pan, & Guan, 2013).
Potential Pesticide Applications
- Powder Diffraction Data of Derivatives : Derivatives of this compound, such as 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, have been characterized by X-ray powder diffraction. These compounds are identified as potential pesticides, indicating their potential use in agricultural applications (Olszewska, Pikus, & Tarasiuk, 2008).
Antimicrobial Properties
- Synthesis and Assessment : Various derivatives of this compound have been synthesized and assessed for their antimicrobial activity. Studies have shown these compounds to be effective against a range of bacterial and fungal species, demonstrating their potential use in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).
Antimicrobial and Hemolytic Activity
- Synthesis and Evaluation : Further research into the antimicrobial properties of this compound derivatives has been conducted, evaluating their effectiveness against microbial species and assessing their hemolytic activity. This research contributes to understanding the potential therapeutic uses of these compounds in medicine (Gul et al., 2017).
Safety and Hazards
“2-Bromo-2-(4-fluorophenyl)acetamide” is classified as a hazardous substance. It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
2-Bromo-2-(4-fluorophenyl)acetamide is a complex organic compound that is primarily used as an intermediate in organic synthesis It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of this compound, have shown clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds with an indole nucleus have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets, leading to diverse biochemical changes.
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to a wide range of biological effects .
Pharmacokinetics
The compound’s molecular weight (23205 g/mol ) suggests that it may have suitable properties for absorption and distribution in the body. The compound’s stability at room temperature may also influence its bioavailability.
Result of Action
Similar compounds have been found to possess a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound needs to be properly handled and stored in a chemical laboratory . It should be avoided from inhaling its dust or vapor, which can cause irritation to the skin, eyes, and respiratory system . In improper conditions, the compound may produce harmful chemical reactions and should be avoided from contact with strong oxidizing agents or other incompatible substances .
Eigenschaften
IUPAC Name |
2-bromo-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWUBKJXMHZBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2859660.png)

![2,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2859665.png)

![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2859667.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2859670.png)
![2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone](/img/structure/B2859674.png)

![8-((3,4-Difluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2859677.png)

![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B2859679.png)

![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2859681.png)
![1-(4-Bromophenyl)-2-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2859683.png)
